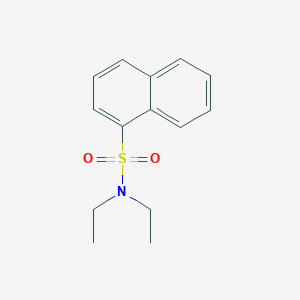

N,N-diethylnaphthalene-1-sulfonamide

CAS No.: 501411-81-0

Cat. No.: VC20576721

Molecular Formula: C14H17NO2S

Molecular Weight: 263.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 501411-81-0 |

|---|---|

| Molecular Formula | C14H17NO2S |

| Molecular Weight | 263.36 g/mol |

| IUPAC Name | N,N-diethylnaphthalene-1-sulfonamide |

| Standard InChI | InChI=1S/C14H17NO2S/c1-3-15(4-2)18(16,17)14-11-7-9-12-8-5-6-10-13(12)14/h5-11H,3-4H2,1-2H3 |

| Standard InChI Key | FDTQVUQNEIOCPP-UHFFFAOYSA-N |

| Canonical SMILES | CCN(CC)S(=O)(=O)C1=CC=CC2=CC=CC=C21 |

Introduction

Structural and Molecular Characteristics

N,N-Diethylnaphthalene-1-sulfonamide features a naphthalene ring system with a sulfonamide group (-SONH-) at the 1-position, where the nitrogen atom is substituted with two ethyl groups. Its molecular formula is CHNOS, with a calculated molecular weight of 271.35 g/mol. The compound’s structure is defined by the following key attributes:

-

Naphthalene backbone: A fused bicyclic aromatic system that provides rigidity and influences electronic properties.

-

Sulfonamide functional group: Imparts polarity and enables hydrogen bonding, critical for biological interactions.

-

N,N-Diethyl substituents: Enhance lipophilicity, potentially improving membrane permeability in pharmacological contexts.

Comparative analysis with related compounds, such as 4-chloro-N,N-dimethylnaphthalene-1-sulfonamide (CHClNOS, MW 269.75 g/mol), highlights how substituents modulate molecular weight and reactivity.

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of N,N-diethylnaphthalene-1-sulfonamide likely follows methodologies analogous to those used for similar sulfonamides :

-

Sulfonation: Reaction of naphthalene with chlorosulfonic acid to form naphthalene-1-sulfonyl chloride.

-

Amination: Treatment with diethylamine to substitute the chloride with the N,N-diethylamine group.

Key reaction conditions include:

-

Temperature: Controlled between 0–25°C to prevent side reactions.

-

pH: Neutral to slightly basic conditions (pH 7–9) to favor nucleophilic substitution.

A representative reaction scheme is:

Yields for analogous syntheses range from 55% to 85%, depending on purification methods .

Chemical Properties

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water due to the hydrophobic naphthalene core.

-

Stability: Stable under ambient conditions but may degrade under strong acidic or basic environments via hydrolysis of the sulfonamide bond.

-

Reactivity: Participates in electrophilic substitution reactions at the naphthalene ring and nucleophilic reactions at the sulfonamide group.

Applications in Drug Discovery and Development

Antimicrobial Agents

Sulfonamides remain a cornerstone in combating antibiotic-resistant bacteria. Modifications to the N,N-diethyl group could optimize pharmacokinetic profiles, reducing renal toxicity associated with older sulfonamides.

Metabolic Disease Therapeutics

FABP4 inhibitors derived from naphthalene sulfonamides improve glucose metabolism in diabetic models . N,N-Diethylnaphthalene-1-sulfonamide’s structure aligns with pharmacophores required for FABP4 binding, warranting further investigation.

Chemical Probes

The compound’s fluorescent properties (due to the naphthalene core) make it suitable for developing pH-sensitive probes or enzyme activity sensors.

Analytical Characterization

Spectroscopic Methods

-

NMR: H NMR spectra typically show aromatic protons at δ 7.5–8.5 ppm and ethyl group signals at δ 1.0–1.5 ppm (triplet) and δ 3.0–3.5 ppm (quartet).

-

Mass Spectrometry: ESI-MS expected to display a molecular ion peak at m/z 271.35 [M+H].

Chromatographic Techniques

-

HPLC: Retention times vary with mobile phase composition; a C18 column and acetonitrile-water gradient are commonly used.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume